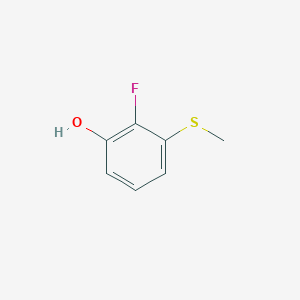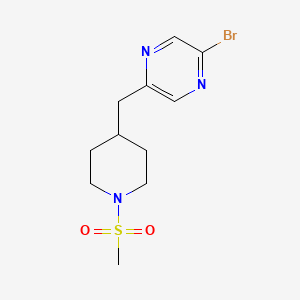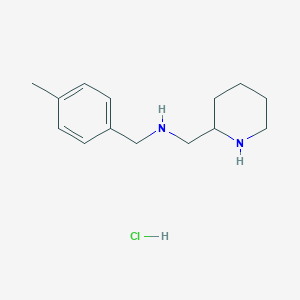
Ethyl-3-Butyl-5-methyl-isoxazol-4-carboxylat
Übersicht
Beschreibung
“3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a chemical compound that is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It is also an intermediate for the synthesis of Leflunomide .
Synthesis Analysis
The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Isoxazole, wie z. B. Ethyl-3-Butyl-5-methyl-isoxazol-4-carboxylat, sind eine Klasse von Verbindungen, die als privilegiertes Gerüst in der Arzneimittelforschung identifiziert wurden . Sie werden häufig in vielen kommerziell erhältlichen Medikamenten gefunden und sind aufgrund ihrer Fähigkeit, aufgrund ihrer chemischen Vielfalt an biologische Zielstrukturen zu binden, von Bedeutung. Die Entwicklung robuster Synthesemethoden für diese heterocyclischen Moleküle beschleunigt Arzneimittelforschungsprogramme.
Synthese von Antikrebsmitteln
Der Isoxazolring wird häufig in Moleküle integriert, die für Antikrebswirkungen entwickelt wurden. Untersuchungen haben gezeigt, dass Isoxazole in Ansätzen zur Diversitätsorientierten Synthese verwendet werden können, um neuartige Antikrebsmittel zu entwickeln . Die Vielseitigkeit des Isoxazolgerüsts ermöglicht die Generierung von Verbindungen mit potenzieller Wirksamkeit gegen verschiedene Krebsarten.
Nanokatalyse
Isoxazol-Derivate werden in der Nanokatalyse eingesetzt, die die Verwendung von Nanomaterialien als Katalysatoren in chemischen Reaktionen umfasst . Die einzigartigen Eigenschaften von Isoxazolen können die katalytische Effizienz und Selektivität dieser Nanomaterialien verbessern, was zu umweltfreundlicheren und kostengünstigeren Prozessen führt.
Sensoranwendungen
Die chemische Struktur von Isoxazolen macht sie für den Einsatz in Sensoranwendungen geeignet . Sie können so konzipiert werden, dass sie mit bestimmten Analyten reagieren, was zu einer nachweisbaren Veränderung führt, die zur Identifizierung und Quantifizierung verschiedener Substanzen verwendet werden kann.
Festphasensynthese
Isoxazol-Derivate werden in der Festphasensynthese eingesetzt, einer Technik, die in der kombinatorischen Chemie verwendet wird, um große Bibliotheken von Verbindungen zu erzeugen . Diese Methode ist besonders nützlich für die schnelle Synthese verschiedener molekularer Einheiten, die auf biologische Aktivität untersucht werden können.
Zwischenprodukte für analeptische Medikamente
Isoxazol-Verbindungen wurden als Zwischenprodukte bei der Synthese von analeptischen Medikamenten verwendet, die Stimulanzien des zentralen Nervensystems sind . Diese Medikamente können zur Behandlung von Erkrankungen wie Atemdepression und Narkolepsie eingesetzt werden.
Wirkmechanismus
Isoxazole
is a heterocyclic system containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is an important scaffold found in various bioactive compounds. The indole nucleus, which is also relevant to our discussion, is another aromatic heterocyclic system with diverse biological applications .
Now, let’s address each of the requested points:
Biochemische Analyse
Biochemical Properties
3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .
Cellular Effects
The effects of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect its function. Furthermore, this compound can influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .
Transport and Distribution
The transport and distribution of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGNSGNBQCREJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)
![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)




![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)





